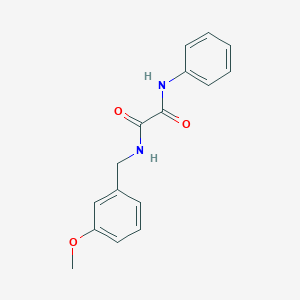

N1-(3-甲氧基苄基)-N2-苯基草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N1-(3-methoxybenzyl)-N2-phenyloxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that N1-(3-methoxybenzyl)-N2-phenyloxalamide might exhibit. The first paper describes the synthesis and structure elucidation of a triazole derivative with a methoxybenzylidene substituent, which shares some structural features with N1-(3-methoxybenzyl)-N2-phenyloxalamide, such as the methoxybenzyl component . The second paper discusses the crystal and molecular structures of oxadiazole derivatives with methoxybenzyl and methoxyphenylethyl substituents, which again are structurally related to the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves acid-catalyzed reactions and the use of methoxybenzaldehyde as a precursor . Although the exact synthesis of N1-(3-methoxybenzyl)-N2-phenyloxalamide is not detailed, it is likely that similar synthetic routes could be employed, utilizing appropriate precursors such as 3-methoxybenzylamine and phenylisocyanate to form the oxalamide linkage.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including infrared, nuclear magnetic resonance, mass spectroscopy, and single crystal X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of N1-(3-methoxybenzyl)-N2-phenyloxalamide. The crystal packing of related compounds shows that the methoxybenzyl substituent can influence the overall shape of the molecule, such as V-shaped or planar configurations, which in turn affects the molecular packing arrangements .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of N1-(3-methoxybenzyl)-N2-phenyloxalamide are not directly reported, the properties of structurally similar compounds can provide some predictions. The presence of the methoxy group and the aromatic rings suggests that the compound would exhibit moderate polarity, impacting its solubility in organic solvents . The crystal packing information from related compounds indicates that intermolecular interactions, such as hydrogen bonding and pi-pi stacking, could be significant in determining the compound's melting point and solubility .

科学研究应用

心脏毒性评估: 由 Yoon 等人 (2019) 进行的一项研究评估了 2-(2,5-二甲氧基-4-甲基苯基)-N-(2-甲氧基苄基)乙胺 (25D-NBOMe) 和 N-(2-甲氧基苄基)-2,5-二甲氧基-4-氯苯乙胺 (25C-NBOMe) 的心脏毒性。该研究突出了这些化合物的潜在心脏毒性,表明对类似化合物进行心脏毒性评估的重要性。

受体结合谱: Rickli 等人 (2015) 对 NBOMe 药物的受体结合谱进行了研究,包括它们与血清素和其他受体的相互作用。该研究,"2,5-二甲氧基取代苯乙胺 (2C 药物) 的新型 N-2-甲氧基苄基 (NBOMe) 衍生物的受体相互作用谱",提供了有关这些化合物如何与各种受体相互作用的见解,这可能与了解类似化合物的药理特性有关。

天然蝶呤糖苷的合成: Hanaya 等人 (2008) 证明了天然蝶呤糖苷的高效全合成。这项研究详细介绍在 "天然蝶呤糖苷的高效全合成:利咪蝶呤和温蝶呤" 中,可能为合成 N1-(3-甲氧基苄基)-N2-苯基草酰胺等复杂有机化合物提供有价值的方法。

新化合物的合成和表征: 对新化合物的合成和表征进行的研究,例如 Kurosawa 等人 (2003) 对 "通过 2-硝基苯磺酰胺从伯胺制备仲胺:N-(4-甲氧基苄基)-3-苯丙胺" 进行的研究,可以提供有关可用于合成和分析类似于 N1-(3-甲氧基苄基)-N2-苯基草酰胺的化合物的方法的见解。

作用机制

Target of Action

The primary target of N1-(3-methoxybenzyl)-N2-phenyloxalamide is the Fibroblast growth factor receptor 1 (FGFR1) . FGFR1 is a tyrosine-protein kinase that acts as a cell-surface receptor for fibroblast growth factors and plays an essential role in the regulation of embryonic development, cell proliferation, differentiation, and migration .

Mode of Action

N1-(3-methoxybenzyl)-N2-phenyloxalamide interacts with its target, FGFR1, by inhibiting the fatty acid amide hydrolase (FAAH) in a time-dependent manner . This inhibition is likely irreversible or slowly reversible . The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which are natural neuromodulators in the body that bind to cannabinoid receptors, affecting pain, inflammation, and mood .

Biochemical Pathways

The inhibition of FAAH by N1-(3-methoxybenzyl)-N2-phenyloxalamide affects the endocannabinoid system . This system is involved in a variety of physiological processes including pain-sensation, mood, and memory, and in mediating the psychoactive effects of cannabis .

Pharmacokinetics

The pharmacokinetics of N1-(3-methoxybenzyl)-N2-phenyloxalamide is yet to be fully understood. A related compound, n-3-methoxybenzyl-palmitamide, has been studied and found to have a slow absorption and elimination rate in rats . It is possible that N1-(3-methoxybenzyl)-N2-phenyloxalamide may have similar pharmacokinetic properties.

Result of Action

The inhibition of FAAH by N1-(3-methoxybenzyl)-N2-phenyloxalamide leads to an increase in the levels of endocannabinoids. This can result in analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .

安全和危害

属性

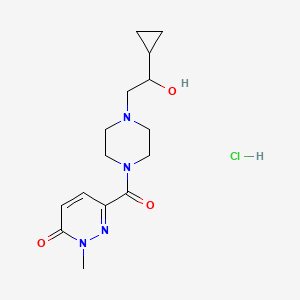

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-21-14-9-5-6-12(10-14)11-17-15(19)16(20)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGRMZGUNMQZKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2502592.png)

![5-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2502597.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2502603.png)

![(E)-N-(2-Amino-2-oxoethyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2502604.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2502605.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2502609.png)

![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2502610.png)